molecular formula C7H19NO4S B12349352 (1-Methylhexyl)ammonium sulphate CAS No. 33423-91-5

(1-Methylhexyl)ammonium sulphate

Katalognummer: B12349352
CAS-Nummer: 33423-91-5
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: ASNSHZBVZYSNTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various industrial and scientific applications. This compound is known for its unique properties, which make it suitable for a range of uses in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:

(1)(1Methylhexyl)amine+H2SO4(1)(1Methylhexyl)ammoniumsulphate(1)-(1-Methylhexyl)amine + H_2SO_4 \rightarrow (1)-(1-Methylhexyl)ammonium sulphate (1)−(1−Methylhexyl)amine+H2​SO4​→(1)−(1−Methylhexyl)ammoniumsulphate

The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of (1)-(1-Methylhexyl)ammonium sulphate may involve continuous processes where (1)-(1-Methylhexyl)amine is reacted with sulfuric acid in large reactors. The reaction mixture is then processed to remove impurities and obtain the pure ammonium salt. This may involve steps such as filtration, evaporation, and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the ammonium salt into its amine form.

    Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may regenerate the amine form of the compound.

Wissenschaftliche Forschungsanwendungen

(1)-(1-Methylhexyl)ammonium sulphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving cell culture and protein purification.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability. The compound’s effects are mediated through pathways involving ionic interactions and changes in cellular environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ammonium sulphate: A widely used inorganic salt with applications in agriculture and industry.

    (1)-(1-Methylhexyl)amine: The amine precursor to (1)-(1-Methylhexyl)ammonium sulphate.

    Other organic ammonium salts: Compounds with similar structures and properties, used in various chemical and industrial applications.

Uniqueness

(1)-(1-Methylhexyl)ammonium sulphate is unique due to its specific molecular structure, which imparts distinct properties compared to other ammonium salts. Its organic nature and the presence of the (1)-(1-Methylhexyl) group make it suitable for specialized applications that require specific chemical and physical characteristics.

Eigenschaften

CAS-Nummer

33423-91-5

Molekularformel

C7H19NO4S

Molekulargewicht

213.30 g/mol

IUPAC-Name

heptan-2-amine;sulfuric acid

InChI

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

ASNSHZBVZYSNTB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)N.OS(=O)(=O)O

Verwandte CAS-Nummern

6411-75-2
123-82-0 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.